molecular formula C12H16N2O3 B14676059 (E)-4-amino-4-oxobut-2-enoic acid;azane;styrene CAS No. 30053-93-1

(E)-4-amino-4-oxobut-2-enoic acid;azane;styrene

Katalognummer: B14676059
CAS-Nummer: 30053-93-1
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: ORFTWSOCVAAGEB-JITBQSAISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-amino-4-oxobut-2-enoic acid;azane;styrene is a complex organic compound with a unique structure that combines multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-amino-4-oxobut-2-enoic acid;azane;styrene typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-amino-4-oxobut-2-enoic acid;azane;styrene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(E)-4-amino-4-oxobut-2-enoic acid;azane;styrene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism by which (E)-4-amino-4-oxobut-2-enoic acid;azane;styrene exerts its effects involves interactions with specific molecular targets. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-amino-4-oxobut-2-enoic acid: Shares similar functional groups but lacks the azane and styrene components.

    Azane: A simpler compound that can be used as a building block for more complex molecules.

    Styrene: A well-known monomer used in the production of polystyrene and other polymers.

Uniqueness

(E)-4-amino-4-oxobut-2-enoic acid;azane;styrene is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. This versatility makes it a valuable compound in both research and industrial contexts.

Eigenschaften

CAS-Nummer

30053-93-1

Molekularformel

C12H16N2O3

Molekulargewicht

236.27 g/mol

IUPAC-Name

(E)-4-amino-4-oxobut-2-enoic acid;azane;styrene

InChI

InChI=1S/C8H8.C4H5NO3.H3N/c1-2-8-6-4-3-5-7-8;5-3(6)1-2-4(7)8;/h2-7H,1H2;1-2H,(H2,5,6)(H,7,8);1H3/b;2-1+;

InChI-Schlüssel

ORFTWSOCVAAGEB-JITBQSAISA-N

Isomerische SMILES

C=CC1=CC=CC=C1.C(=C/C(=O)O)\C(=O)N.N

Kanonische SMILES

C=CC1=CC=CC=C1.C(=CC(=O)O)C(=O)N.N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.